molecular formula C12H12FN3O2 B2875455 ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 491868-03-2

ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2875455
CAS No.: 491868-03-2
M. Wt: 249.245
InChI Key: UXGRPWLDORHKQQ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 4-fluorobenzyl group at position 1 of the triazole ring and an ethyl carboxylate ester at position 2. The 4-fluorophenyl substituent introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in crystalline states .

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGRPWLDORHKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of “ethyl 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate” are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors. .

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution. In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring. This could potentially be a part of the interaction mechanism of this compound with its targets.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level.

Biological Activity

Ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 1266927-20-1) is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H12FN3O2C_{12}H_{12}FN_3O_2 with a molecular weight of 249.24 g/mol. The compound features a triazole ring, which is pivotal in its biological activity. The presence of the fluorine atom in the para position of the phenyl ring can significantly influence its pharmacokinetic properties and biological interactions.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit potential anticancer properties. For instance, compounds within this class have been shown to inhibit the murine double minute 2 (MDM2) protein, which is involved in tumorigenesis. This compound may share similar pathways due to its structural features .

Acetylcholinesterase (AChE) Inhibition

The compound's structural similarity to known AChE inhibitors suggests it might exhibit neuroprotective effects. Studies on related triazole compounds have shown varying degrees of AChE inhibition based on substituent modifications. Specifically, electron-withdrawing groups like fluorine can enhance inhibitory potency against AChE .

Antimicrobial Activity

Triazoles have also been investigated for their antimicrobial properties. The incorporation of different substituents on the triazole ring can modulate these activities. This compound could potentially demonstrate antimicrobial effects against various pathogens due to its structural characteristics .

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is heavily influenced by their substituents. In the case of this compound:

  • Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length can affect solubility and permeability across cell membranes.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various enzymes and receptors. These studies suggest that modifications at the phenyl ring can lead to significant changes in binding energies and thus biological activity .

Experimental Results

Empirical studies have confirmed that certain derivatives exhibit potent AChE inhibition with IC50 values comparable to established drugs like donepezil. For example:

CompoundIC50 (µM)Type of Inhibition
Donepezil0.12Competitive
Compound X0.23Non-competitive
Ethyl TriazoleTBDTBD

These results highlight the potential for this compound as a candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
  • Ethyl 1-(3-Fluorophenyl)-5-Phenyl-1H-1,2,3-Triazole-4-Carboxylate (6a) This analog substitutes the 4-fluorophenyl group with a 3-fluorophenyl moiety and introduces a phenyl group at position 5 of the triazole. The additional phenyl group at position 5 may sterically hinder interactions, as seen in its synthesis yield of 74% under reflux with DBU in chloroform, suggesting moderate steric effects during formation .
  • Ethyl 1-(4-Methylbenzyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 603945-40-0)
    Replacing the 4-fluorophenyl group with a 4-methylbenzyl group introduces an electron-donating methyl substituent. This modification increases lipophilicity, which could enhance membrane permeability but reduce polarity compared to the fluorinated analog. The methyl group’s steric bulk may also influence conformational flexibility .

Halogen and Functional Group Modifications
  • Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS 869501-51-9) The 2,6-difluorobenzyl substituent introduces two electron-withdrawing fluorine atoms at ortho positions, which may enhance intermolecular halogen bonding in crystalline states.
  • Ethyl 5-Chloro-1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-Triazole-4-Carboxylate (CAS 75020-42-7)
    A chlorine atom at position 5 of the triazole and a 4-methoxybenzyl group at position 1 combine steric and electronic effects. The chloro substituent increases molecular weight and polarizability, while the methoxy group introduces hydrogen-bonding capability. Such modifications could alter biological activity, as seen in analogs with antiproliferative effects .

Bioactive Derivatives
  • Such structural changes may improve antioxidant activity, as observed in related triazole carboxylates with nitric oxide scavenging capabilities .
  • Ethyl 1-(3-(2-Chlorophenyl)-1-Ethoxy-1-Oxopropan-2-yl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate
    A 2-chlorophenyl group and a methyl substituent at position 5 confer both steric bulk and electron-withdrawing effects. This compound demonstrated 68% growth inhibition in NCI-H522 lung cancer cells, highlighting the impact of substituent size and position on bioactivity .

Crystallographic Insights
  • The use of SHELXL and WinGX for crystal structure refinement reveals that fluorinated analogs often exhibit tighter molecular packing due to C–F···H and F···F interactions, whereas methyl or methoxy-substituted derivatives display greater conformational disorder .
  • Isostructural comparisons (e.g., 4-chloro vs. 4-fluoro analogs) show minor differences in bond lengths (<0.02 Å) but significant variations in lattice energies due to halogen electronegativity .

Key Observations :

  • The target compound’s moderate LogP (2.1) suggests balanced solubility and permeability, favorable for drug-like properties.
  • Chloro and methyl substituents increase melting points, likely due to enhanced van der Waals interactions .

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